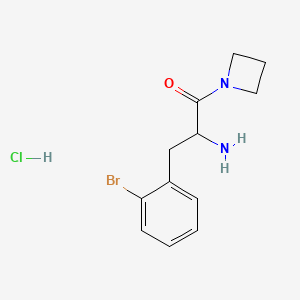
(R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-1-azétidin-1-yl-3-(2-bromo-phényl)-propan-1-one chlorhydrate est un composé synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un cycle azétidine, un groupe bromophényle et un groupe amino. La forme chlorhydrate améliore sa solubilité dans les solutions aqueuses, le rendant adapté à diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (R)-2-Amino-1-azétidin-1-yl-3-(2-bromo-phényl)-propan-1-one chlorhydrate implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle azétidine, suivie de l'introduction du groupe bromophényle et du groupe amino. La dernière étape implique la formation du sel chlorhydrate. Les conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité environnementale. Les points clés à prendre en compte incluent la sélection des matières premières, les conditions de réaction et les méthodes de purification pour atteindre la qualité et la quantité souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
(R)-2-Amino-1-azétidin-1-yl-3-(2-bromo-phényl)-propan-1-one chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à de nouveaux composés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications de la recherche scientifique
(R)-2-Amino-1-azétidin-1-yl-3-(2-bromo-phényl)-propan-1-one chlorhydrate présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour synthétiser des molécules complexes et étudier les mécanismes réactionnels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : La recherche explore ses effets thérapeutiques potentiels, tels que les propriétés antimicrobiennes et anticancéreuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du (R)-2-Amino-1-azétidin-1-yl-3-(2-bromo-phényl)-propan-1-one chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Les effets du composé sont médiés par des voies qui influencent les processus cellulaires, tels que la transduction du signal, l'expression génique et la régulation métabolique.
Applications De Recherche Scientifique
®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Halogénures de méthylammonium plomb : Ces composés ont des applications dans les cellules solaires et autres technologies.
Composés apparentés à l'atorvastatine : Ces composés sont utilisés dans la recherche et le développement pharmaceutiques.
Unicité
(R)-2-Amino-1-azétidin-1-yl-3-(2-bromo-phényl)-propan-1-one chlorhydrate est unique en raison de ses caractéristiques structurelles spécifiques, telles que le cycle azétidine et le groupe bromophényle
Propriétés
Formule moléculaire |
C12H16BrClN2O |
|---|---|
Poids moléculaire |
319.62 g/mol |
Nom IUPAC |
2-amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-5-2-1-4-9(10)8-11(14)12(16)15-6-3-7-15;/h1-2,4-5,11H,3,6-8,14H2;1H |
Clé InChI |
JZDFGXYFNZJDHF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)C(CC2=CC=CC=C2Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
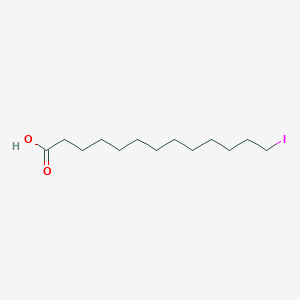

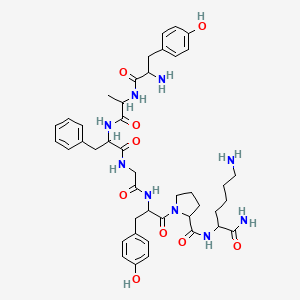
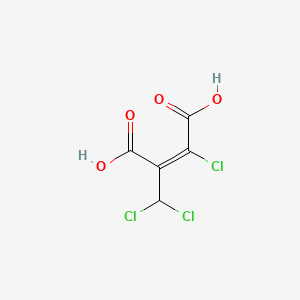
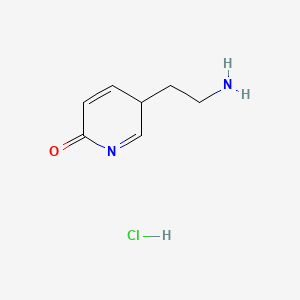
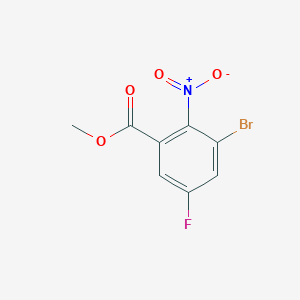

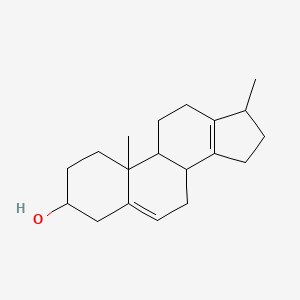
![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)

